Cas no 148-97-0 (Benzenamine,N-hydroxy-N-nitroso-)

Benzenamine,N-hydroxy-N-nitroso- 化学的及び物理的性質
名前と識別子
-
- Benzenamine,N-hydroxy-N-nitroso-
- Azane, N-hydroxy-N-phenylnitrous amide
- NPH
- 1-hydroxy-2-oxo-1-phenylhydrazine
- 1-hydroxy-2-oxo-1-phenylhydrazine ammoniate (1:1)
- N-Hydroxy-N-nitrosobenzenamine
- DAHPIMYBWVSMKQ-UHFFFAOYSA-N
- BRN 0956927
- EN300-7475632
- 148-97-0
- N-Hydroxy-N-nitrosobenzamine
- Benzenamine, N-hydroxy-N-nitroso-
- Inhibitor NPH
- N-hydroxy-N-phenylnitrous amide
- Nitrosophenylhydroxylamin
- (Z)-hydroxyimino-oxido-phenylazanium
- BDBM50197008
- HYDROXYLAMINE, N-NITROSO-N-PHENYL-
- SCHEMBL37151
- Inhibitor NPH-FE
- DTXSID3047215
- Nitrosophenylhydroxylamine
- Hydrogen cupferron
- 4-16-00-00889 (Beilstein Handbook Reference)
- N-Nitroso-N-phenylhydroxylamine
- CHEMBL388471
-
- インチ: InChI=1S/C6H6N2O2/c9-7-8(10)6-4-2-1-3-5-6/h1-5,10H
- InChIKey: DAHPIMYBWVSMKQ-UHFFFAOYSA-N
- ほほえんだ: ON(N=O)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 138.04298
- どういたいしつりょう: 155.069477
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 53.9
じっけんとくせい
- ゆうかいてん: 163-164 DEG C
- ふってん: 243.8°Cat760mmHg
- フラッシュポイント: 101.3°C
- 屈折率: 1.571
- PSA: 52.9
Benzenamine,N-hydroxy-N-nitroso- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7475632-2.5g |
N-nitroso-N-phenylhydroxylamine |
148-97-0 | 95% | 2.5g |
$24.0 | 2024-05-23 | |
Enamine | EN300-7475632-0.05g |
N-nitroso-N-phenylhydroxylamine |
148-97-0 | 95% | 0.05g |
$19.0 | 2024-05-23 | |
Enamine | EN300-7475632-1.0g |
N-nitroso-N-phenylhydroxylamine |
148-97-0 | 95% | 1.0g |
$22.0 | 2024-05-23 | |
Enamine | EN300-7475632-0.5g |
N-nitroso-N-phenylhydroxylamine |
148-97-0 | 95% | 0.5g |
$21.0 | 2024-05-23 | |
Enamine | EN300-7475632-10.0g |
N-nitroso-N-phenylhydroxylamine |
148-97-0 | 95% | 10.0g |
$38.0 | 2024-05-23 | |
Enamine | EN300-7475632-0.1g |
N-nitroso-N-phenylhydroxylamine |
148-97-0 | 95% | 0.1g |
$19.0 | 2024-05-23 | |
Enamine | EN300-7475632-0.25g |
N-nitroso-N-phenylhydroxylamine |
148-97-0 | 95% | 0.25g |
$20.0 | 2024-05-23 | |
Enamine | EN300-7475632-5.0g |
N-nitroso-N-phenylhydroxylamine |
148-97-0 | 95% | 5.0g |
$28.0 | 2024-05-23 |
Benzenamine,N-hydroxy-N-nitroso- 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
3. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
Benzenamine,N-hydroxy-N-nitroso-に関する追加情報
Comprehensive Analysis of Benzenamine, N-hydroxy-N-nitroso- (CAS No. 148-97-0): Properties, Applications, and Research Insights
Benzenamine, N-hydroxy-N-nitroso- (CAS No. 148-97-0), also known as N-Nitroso-N-hydroxyaniline, is a nitroso derivative of aniline with significant relevance in chemical research and industrial applications. This compound belongs to the class of nitrosoamines, which are widely studied for their unique chemical properties and potential utility in synthetic chemistry. The molecular structure features a nitroso group (–NO) bonded to a hydroxyl-substituted nitrogen atom, contributing to its reactivity and functional versatility.
In recent years, the scientific community has shown growing interest in N-hydroxy-N-nitroso compounds due to their role as intermediates in organic synthesis. Researchers frequently investigate their behavior in radical reactions and catalysis, aligning with the broader trend of exploring sustainable and efficient synthetic methodologies. The compound’s CAS No. 148-97-0 serves as a critical identifier in chemical databases, facilitating accurate literature retrieval and regulatory compliance.
The thermal and photochemical stability of Benzenamine, N-hydroxy-N-nitroso- has been a focal point of studies, particularly in contexts where controlled decomposition is desired. For instance, its potential application in polymer chemistry as a radical initiator has been explored, though further validation is needed. This aligns with the increasing demand for green chemistry solutions, where precise control over reaction pathways minimizes waste and energy consumption.
From an analytical perspective, advanced techniques such as NMR spectroscopy and mass spectrometry are employed to characterize CAS No. 148-97-0. These methods help elucidate its structural nuances and purity, which are critical for reproducibility in research. The compound’s spectral signatures are well-documented, making it a reference material in method development for nitroso compound analysis.
Industrial applications of N-hydroxy-N-nitrosoaniline often revolve around its role as a precursor or intermediate. For example, it may be utilized in the synthesis of specialized azo dyes or pharmaceutical intermediates, where its nitroso functionality enables specific bond-forming reactions. However, handling requires adherence to standard safety protocols, given the reactive nature of nitroso groups.
Environmental and toxicological studies of Benzenamine, N-hydroxy-N-nitroso- remain limited, reflecting a broader gap in data for nitroso compounds. Future research could address this by evaluating its biodegradability and ecotoxicological profile, topics increasingly prioritized in chemical regulatory frameworks. Such efforts would support the compound’s sustainable use while mitigating potential risks.
In summary, CAS No. 148-97-0 represents a niche yet impactful chemical entity with untapped potential. Its study intersects with cutting-edge themes like catalysis innovation and materials science, offering avenues for interdisciplinary collaboration. As synthetic chemistry evolves, compounds like N-Nitroso-N-hydroxyaniline will likely gain prominence for their tailored reactivity and functional diversity.
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